molecular formula C15H11ClO4 B11780761 Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate

Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate

Cat. No.: B11780761
M. Wt: 290.70 g/mol
InChI Key: DLEPZSOSLKYZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate is a chemical compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds that consist of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methoxy group at the 1st position, and a carboxylate group at the 4th position on the dibenzofuran skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate dibenzofuran derivative.

    Methoxylation: The methoxy group is introduced at the 1st position using a methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

    Carboxylation: The carboxylate group is introduced at the 4th position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy or tert-butyl derivatives.

Scientific Research Applications

Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without any substituents.

    7-Chlorodibenzofuran: Similar structure but lacks the methoxy and carboxylate groups.

    1-Methoxydibenzofuran: Similar structure but lacks the chlorine and carboxylate groups.

Uniqueness

Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate is unique due to the specific combination of substituents on the dibenzofuran skeleton. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

methyl 7-chloro-1-methoxydibenzofuran-4-carboxylate

InChI

InChI=1S/C15H11ClO4/c1-18-11-6-5-10(15(17)19-2)14-13(11)9-4-3-8(16)7-12(9)20-14/h3-7H,1-2H3

InChI Key

DLEPZSOSLKYZOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=C(C=C(C=C3)Cl)OC2=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.